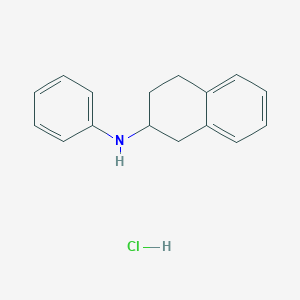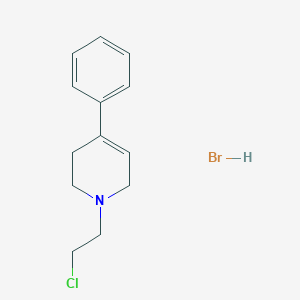
1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide is an organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloroethyl group attached to a phenyl-substituted dihydropyridine ring. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
The synthesis of 1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The initial step often involves the formation of the dihydropyridine ring through a cyclization reaction.
- The chloroethyl group is introduced via a nucleophilic substitution reaction, where a suitable precursor reacts with a chloroethylating agent under controlled conditions.
- The phenyl group is usually added through a Friedel-Crafts alkylation or acylation reaction.
- The final step involves the conversion of the free base to the hydrobromide salt by reacting with hydrobromic acid.
-
Industrial Production Methods
- Industrial production may involve optimization of reaction conditions to maximize yield and purity.
- Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality production.
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide undergoes various chemical reactions, including:
-
Types of Reactions
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react under basic or acidic conditions.
-
Major Products
- Oxidation yields N-oxides.
- Reduction produces piperidine derivatives.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide has diverse applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex organic molecules.
- Serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in studies to understand the interaction of chloroethyl groups with biological macromolecules.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the treatment of certain cancers.
- Studied for its ability to cross biological membranes and target specific cellular pathways.
-
Industry
- Utilized in the production of specialty chemicals and intermediates.
- Employed in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide involves several key steps:
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(2-Chloroethyl)piperidine hydrochloride: Similar in structure but lacks the phenyl group, leading to different biological activities.
1-(2-Chloroethyl)pyrrolidine hydrochloride: Contains a pyrrolidine ring instead of a dihydropyridine ring, resulting in distinct chemical properties.
Semustine: An alkylating agent used in chemotherapy, shares the chloroethyl group but has a different overall structure and application.
-
Uniqueness
- The presence of the phenyl group in this compound provides additional hydrophobic interactions, enhancing its binding affinity to certain biological targets.
- The dihydropyridine ring offers unique electronic properties that can influence its reactivity and interaction with biological molecules.
Eigenschaften
CAS-Nummer |
56079-67-5 |
|---|---|
Molekularformel |
C13H17BrClN |
Molekulargewicht |
302.64 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-4-phenyl-3,6-dihydro-2H-pyridine;hydrobromide |
InChI |
InChI=1S/C13H16ClN.BrH/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;/h1-6H,7-11H2;1H |
InChI-Schlüssel |
TYXSMKUPNSWBON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCl.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





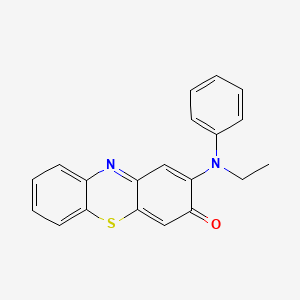
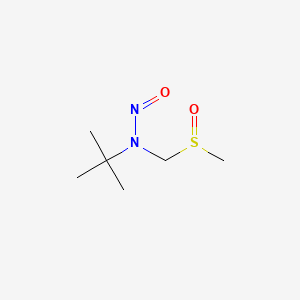

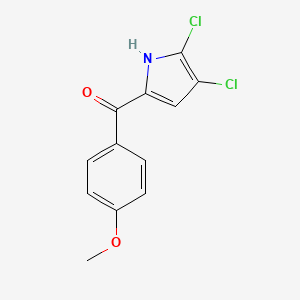

![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
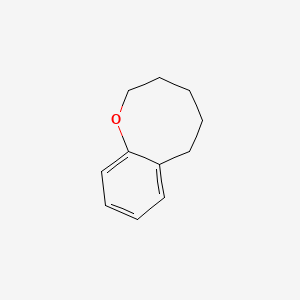


![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
